6-tert-butyl-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(tert-butyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a triazine ring substituted with a tert-butyl group and a piperidinyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tert-butyl-substituted hydrazine with a piperidinyl-substituted nitrile in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(tert-butyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
6-(tert-butyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(tert-butyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-butyl)-3-(morpholin-1-yl)-1,2,4-triazin-5(4H)-one
- 6-(tert-butyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one
- 6-(tert-butyl)-3-(azepan-1-yl)-1,2,4-triazin-5(4H)-one
Uniqueness
6-(tert-butyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one is unique due to the presence of the piperidinyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C12H20N4O |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
6-tert-butyl-3-piperidin-1-yl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H20N4O/c1-12(2,3)9-10(17)13-11(15-14-9)16-7-5-4-6-8-16/h4-8H2,1-3H3,(H,13,15,17) |
InChI Key |
YWWPFKCRQGDYLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)N2CCCCC2 |
Origin of Product |
United States |
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